molecular formula C13H13ClN2O B11725350 {4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine

Cat. No.: B11725350
M. Wt: 248.71 g/mol
InChI Key: LHKVIOMBKQFLTK-UHFFFAOYSA-N
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Description

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine is an organic compound characterized by the presence of a chlorobenzyl group attached to a phenyl ring through an oxygen atom, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine typically involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base to form 4-(4-chlorobenzyloxy)phenol. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4’-Chlorobenzyloxy)phenylboronic acid
  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid

Uniqueness

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chlorobenzyl and hydrazine groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methoxy]phenyl]hydrazine

InChI

InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)9-17-13-7-5-12(16-15)6-8-13/h1-8,16H,9,15H2

InChI Key

LHKVIOMBKQFLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)NN)Cl

Origin of Product

United States

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